

Physical properties and molecular weight of 5-azidovaleric acid

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Compound of Interest

Compound Name: 5-azidopentanoic Acid

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An In-depth Technical Guide to 5-Azidovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, molecular data, and key experimental applications of 5-azidovaleric acid. This bifunctional molecule, featuring both a terminal azide and a carboxylic acid, is a critical reagent in bioconjugation, drug delivery systems, and materials science, primarily utilized as a linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".

Core Physical and Molecular Properties

5-Azidovaleric acid (also known as **5-azidopentanoic acid**) is typically a colorless to light yellow or brown liquid at room temperature.^{[1][2][3]} Its bifunctional nature allows for versatile applications where the carboxylic acid can be conjugated to amine-containing molecules, and the azide group is available for click chemistry reactions.^[3]

Table 1: Physical and Chemical Properties of 5-Azidovaleric Acid

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ N ₃ O ₂	[1][3][4]
Molecular Weight	143.14 g/mol	[1]
CAS Number	79583-98-5	[1][4]
Appearance	Colorless to light yellow/brown liquid	[1][3]
Density	1.142 g/cm ³	[1][5]
Boiling Point	85 °C at 0.01 mmHg	[5][6]
Refractive Index	~1.47	[6]
Solubility (at 25°C)		
DMSO: up to 100 mg/mL	[1]	
DMF: 30 mg/mL	[7][8]	
Ethanol: 30 mg/mL	[7][8]	
PBS (pH 7.2): 10 mg/mL	[7][8]	
Storage Conditions	Pure Form: -20°C for up to 3 years	[1]
In Solvent: -80°C for 6 months	[1]	

Experimental Protocols & Applications

5-Azidovaleric acid is a staple reagent for introducing an azide moiety onto various substrates. Its primary application is in CuAAC click chemistry, a highly efficient and specific reaction for covalently linking molecules.[9][10]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating 5-azidovaleric acid (or a derivative) to an alkyne-containing molecule. The procedure relies on the in-situ reduction of Copper(II) to

the catalytic Copper(I) species using sodium ascorbate.[\[11\]](#)

Materials:

- 5-Azidovaleric Acid
- Alkyne-functionalized molecule
- Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium L-Ascorbate
- Ligand: Tris(3-hydroxypropyltriazolymethyl)amine (THPTA) for aqueous solutions or Tris(benzyltriazolymethyl)amine (TBTA) for organic solvents.[\[11\]](#)[\[12\]](#)
- Solvent: Degassed, appropriate for substrates (e.g., DMF/water, DMSO, t-BuOH/water)

Procedure:

- In a suitable reaction vial, dissolve the alkyne-containing molecule (1 equivalent) and 5-azidovaleric acid (1.1 to 1.5 equivalents) in the chosen solvent system.
- In a separate microcentrifuge tube, prepare a fresh aqueous solution of Sodium L-Ascorbate (0.2 to 0.5 equivalents).
- In another tube, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 equivalents) and the chosen ligand (THPTA or TBTA, 0.1 to 0.5 equivalents) in water or a DMSO/water mixture. Incubate this solution for several minutes to allow for complex formation.[\[11\]](#)
- Add the copper/ligand solution to the main reaction vial containing the azide and alkyne.
- Initiate the reaction by adding the sodium ascorbate solution.
- Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes, then seal the vial and maintain an inert atmosphere.[\[12\]](#)

- Allow the reaction to proceed at room temperature for 1 to 12 hours. Gentle heating (40-60°C) can be applied to accelerate the reaction, particularly for sterically hindered substrates.^[12]
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the triazole product can be isolated through standard workup procedures, including extraction, precipitation, or chromatography.

Synthesis of 5-Azidovaleric Acid from 5-Bromovaleric Acid

This protocol outlines a common method for synthesizing 5-azidovaleric acid from a halogenated precursor.

Materials:

- 5-Bromovaleric Acid
- Sodium Azide (NaN_3)
- Dimethylformamide (DMF)
- Ethyl Acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)

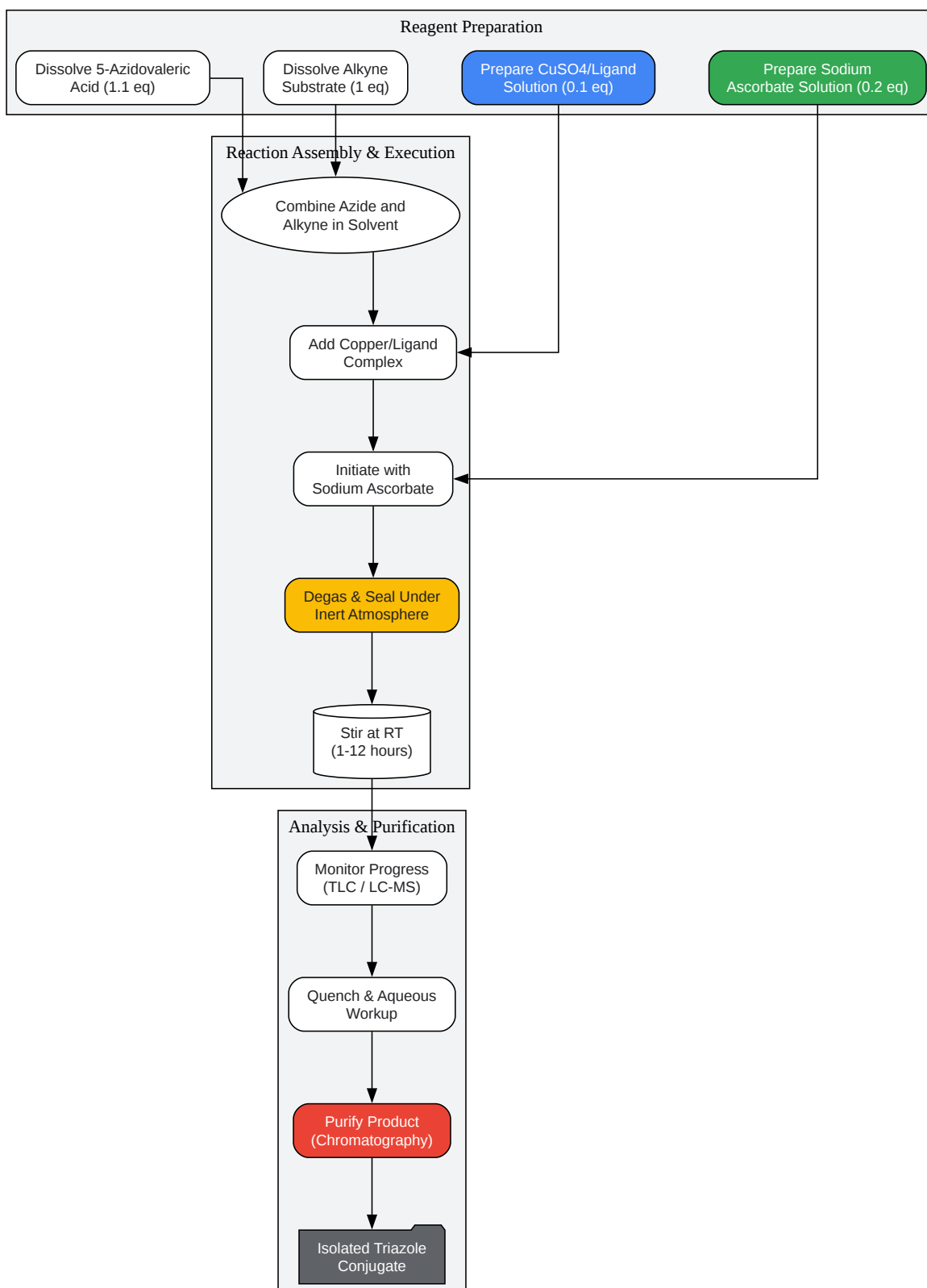
Procedure:

- Dissolve 5-bromovaleric acid (1 equivalent) in anhydrous DMF in a round-bottom flask.
- Add sodium azide (NaN_3 , ~1.5 to 3 equivalents) to the stirred solution.
- Heat the reaction mixture to approximately 60-70°C and stir under a nitrogen atmosphere for 12-24 hours.

- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, quench the reaction by adding water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude 5-azidovaleric acid, which can be further purified by column chromatography if necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction involving 5-azidovaleric acid.



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Workflow for a CuAAC "Click" Reaction.

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